(E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one
(E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one
(E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one is an intermediate in the regiospecific synthesis of 3,4-Disubstituted furans.
Brand Name:
Vulcanchem
CAS No.:
160560-19-0
VCID:
VC21213629
InChI:
InChI=1S/C13H10O2/c14-13(12-8-9-15-10-12)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
SMILES:
C1=CC=C(C=C1)C=CC(=O)C2=COC=C2
Molecular Formula:
C13H10O2
Molecular Weight:
198.22 g/mol
(E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one
CAS No.: 160560-19-0
Cat. No.: VC21213629
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one is an intermediate in the regiospecific synthesis of 3,4-Disubstituted furans. |
|---|---|
| CAS No. | 160560-19-0 |
| Molecular Formula | C13H10O2 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C13H10O2/c14-13(12-8-9-15-10-12)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ |
| Standard InChI Key | ORYOLMHIUIJCQE-VOTSOKGWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=COC=C2 |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=COC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=COC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator